Methyl 4-[7-bromo-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-{7-bromo-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a furan ring, a brominated chromeno-pyrrol ring system, and a benzoate ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{7-bromo-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multiple steps, including the formation of the furan ring, bromination, and coupling reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{7-bromo-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the chromeno-pyrrol ring system can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Methyl 4-{7-bromo-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{7-bromo-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The furan ring and brominated chromeno-pyrrol system can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds containing the furan ring, such as furan-2-carboxylic acid and 2-furoic acid, share some structural similarities and biological activities.
Chromeno-Pyrrol Derivatives: Compounds like chromeno[2,3-c]pyrrol-4-one and its derivatives have similar core structures and can exhibit comparable chemical reactivity and biological effects.
Uniqueness
Methyl 4-{7-bromo-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is unique due to its combination of a brominated chromeno-pyrrol system with a furan ring and a benzoate ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 4-[7-bromo-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate (CAS Number: 845806-73-7) is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate the available information regarding its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure characterized by a tetrahydrochromeno core fused with a pyrrole ring and a furan moiety. The presence of bromine and the ester functionality also contribute to its chemical reactivity and biological profile.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structural features have shown significant antibacterial and antifungal activities. The mechanisms often involve disruption of microbial cell membranes or inhibition of key metabolic pathways. While specific data on this compound is limited, its structural analogs suggest potential efficacy against various pathogens.
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory activity. Compounds with similar chromeno-pyrrole structures have been reported to inhibit nitric oxide production and cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
A growing body of literature indicates that compounds containing chromeno-pyrrole motifs exhibit cytotoxic effects against cancer cell lines. For example, studies have reported that related compounds demonstrate selective cytotoxicity against breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The proposed mechanism involves the induction of apoptosis through various signaling pathways.
Table: Summary of Biological Activities
The biological activity of this compound may be attributed to:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cell proliferation.
- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, leading to increased permeability and cell death.
- Signal Transduction Interference : The compound might interfere with signaling pathways that regulate cell survival and apoptosis.
Properties
Molecular Formula |
C24H16BrNO6 |
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Molecular Weight |
494.3 g/mol |
IUPAC Name |
methyl 4-[7-bromo-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C24H16BrNO6/c1-30-24(29)14-6-4-13(5-7-14)20-19-21(27)17-11-15(25)8-9-18(17)32-22(19)23(28)26(20)12-16-3-2-10-31-16/h2-11,20H,12H2,1H3 |
InChI Key |
GBAWLQFYMPTUQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Br |
Origin of Product |
United States |
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